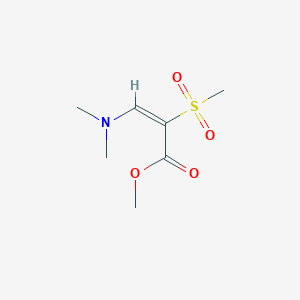
methyl 3-(7-chloro-3-oxo-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-(7-chloro-3-oxo-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)benzoate is an organic compound belonging to the benzoxazepine family. These compounds are known for their diverse biological activities and are often utilized in the development of pharmaceuticals. The structure of this compound features a benzoxazepine core, which is further substituted with a chlorine atom and a benzoate ester group. This particular arrangement endows the compound with unique properties that can be harnessed for various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Initial Synthesis: : The synthesis begins with the preparation of 7-chloro-1,4-benzoxazepin-3-one. This is typically achieved by cyclization of 2-aminophenol with a suitable chlorinated benzoyl chloride under acidic conditions.
Formation of the Benzoate Ester: : The resultant intermediate is then reacted with methyl 3-bromobenzoate. This is usually done in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Bulk Production: : For industrial-scale production, a continuous flow reactor may be used to facilitate the efficient synthesis of this compound. The controlled environment of the flow reactor ensures consistency in product quality and yield.
Purification: : The crude product is purified using column chromatography or recrystallization from appropriate solvents to achieve the desired purity levels.
Analyse Chemischer Reaktionen
Types of Reactions
Substitution Reactions: : The compound can undergo nucleophilic substitution, particularly at the chloro substituent, leading to various derivatives.
Reductive Transformations: : Reduction of the ketone group can lead to the formation of alcohol derivatives.
Hydrolysis: : The ester functionality can be hydrolyzed to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Hydrogenation: : Palladium on carbon (Pd/C) as a catalyst under hydrogen atmosphere.
Nucleophilic Substitution: : Sodium alkoxides or thiolates in polar aprotic solvents.
Hydrolysis: : Aqueous sodium hydroxide or sulfuric acid under reflux conditions.
Major Products
Alcohol Derivatives: : From reduction reactions.
Carboxylic Acids: : From ester hydrolysis.
Aromatic Substituents: : From nucleophilic substitutions.
Wissenschaftliche Forschungsanwendungen
Methyl 3-(7-chloro-3-oxo-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)benzoate has found use in various fields:
Chemistry: : Utilized as an intermediate in the synthesis of more complex organic molecules.
Biology: : Studied for its potential antimicrobial and antiviral properties.
Medicine: : Investigated as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological disorders due to its benzoxazepine core.
Industry: : Applied in the production of specialty chemicals and as a building block for advanced materials.
Wirkmechanismus
The mechanism of action for this compound largely depends on the specific application:
Biological Activity: : The benzoxazepine core is known to interact with various enzymes and receptors in the body. For example, it can inhibit certain enzymes, thereby modulating biochemical pathways.
Molecular Targets: : Potential targets include neurotransmitter receptors in the nervous system, which may explain its relevance in neurological drug research.
Pathways: : Inhibition or activation of specific signaling pathways that control cell growth, proliferation, or apoptosis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 3-(7-chloro-2-oxo-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)benzoate: : Differs in the oxidation state of the ketone group.
7-Chloro-2,3-dihydro-1,4-benzoxazepine derivatives: : Various substitutions on the benzoxazepine core result in different biological activities.
Benzodiazepines: : Another class of compounds with a similar azepine ring but different pharmacological properties.
Unique Features
The combination of these structural elements makes the compound a versatile candidate for further research and application in various scientific domains.
Eigenschaften
IUPAC Name |
methyl 3-(7-chloro-3-oxo-5H-1,4-benzoxazepin-4-yl)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClNO4/c1-22-17(21)11-3-2-4-14(8-11)19-9-12-7-13(18)5-6-15(12)23-10-16(19)20/h2-8H,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLFSWLGYVHDEMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)N2CC3=C(C=CC(=C3)Cl)OCC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-[4-[(2,5-Dimethylphenyl)methyl]piperazin-1-yl]-3-methyl-7-(2-methylpropyl)purine-2,6-dione](/img/structure/B2985487.png)
![N-(3-fluoro-4-methylphenyl)-1-[(2-fluorophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2985489.png)
![N-[6-phenyl-4-(trifluoromethyl)-[1,2]oxazolo[5,4-b]pyridin-3-yl]cyclopropanecarboxamide](/img/structure/B2985490.png)



![N-{3'-acetyl-1-[2-(4-chlorophenoxy)ethyl]-5,7-dimethyl-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-yl}acetamide](/img/structure/B2985496.png)


![N-benzyl-N-(4-ethoxybenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide](/img/structure/B2985502.png)
![ethyl 2-(2-((4-(4-ethoxyphenyl)-5-((furan-2-carboxamido)methyl)-4H-1,2,4-triazol-3-yl)thio)propanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2985504.png)
![N-[1-[(5-Chloro-1,2-benzoxazol-3-yl)methyl]azetidin-3-yl]-N,3,5-trimethyl-1,2-oxazole-4-sulfonamide](/img/structure/B2985505.png)
